ethyl 3,4-dimethyl-2-[(1,2-oxazole-5-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate
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Description
Ethyl 3,4-dimethyl-2-[(1,2-oxazole-5-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C12H13N3O4S and its molecular weight is 295.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.06267708 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 3,4-dimethyl-2-[(1,2-oxazole-5-carbonyl)imino]-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS Number: 1007073-92-8) is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an oxazole ring and a thiazole moiety. Its molecular formula is C₁₃H₁₅N₃O₃S, which contributes to its unique biological properties.
Structural Formula
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing oxazole and thiazole rings. This compound has shown promising results against various bacterial strains.
Key Findings:
- Antibacterial Effects : Research indicates that derivatives of thiazole and oxazole exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to ethyl 3,4-dimethyl derivatives have been tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics like gentamicin .
- Antifungal Properties : The compound has also been evaluated for antifungal activity against strains such as Candida albicans. Preliminary results suggest effective inhibition at low concentrations .
The mechanism by which ethyl 3,4-dimethyl derivatives exert their antimicrobial effects often involves the disruption of cell wall synthesis or interference with metabolic pathways critical for bacterial survival. Molecular docking studies have shown that these compounds can bind effectively to active sites in bacterial enzymes such as enoyl-acyl carrier protein reductase (InhA), essential for fatty acid biosynthesis .
Case Study 1: Antitubercular Activity
In a study conducted by Dhumal et al., a series of heterocyclic compounds including those with oxazole and thiazole functionalities were tested for their antitubercular properties. Notably, some derivatives demonstrated significant activity against Mycobacterium tuberculosis, with MIC values indicating potent inhibition .
Case Study 2: Antiviral Potential
Research into the antiviral properties of similar thiazole derivatives suggests potential efficacy against viral pathogens through inhibition of viral replication mechanisms. This area remains under investigation but highlights the versatility of these compounds in therapeutic applications .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 3,4-dimethyl-2-(1,2-oxazole-5-carbonylimino)-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O4S/c1-4-18-11(17)9-7(2)15(3)12(20-9)14-10(16)8-5-6-13-19-8/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCICZZKNAPRLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=NO2)S1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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